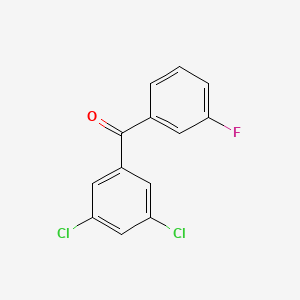

3,5-Dichloro-3'-fluorobenzophenone

Overview

Description

3,5-Dichloro-3’-fluorobenzophenone is a chemical compound with the molecular formula C13H7Cl2FO. It has a molecular weight of 269.1 g/mol .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-3’-fluorobenzophenone consists of two benzene rings connected by a carbonyl group. Each benzene ring has a chlorine and a fluorine atom attached to it .Scientific Research Applications

Fluorescent Sensor Development

A study focused on developing a highly sensitive, selective fluorescent sensor for Al3+ detection using a chemosensor synthesized from methyl 3,5-diformyl-4-hydroxybenzoate and o-aminophenol, which showed great potential for bio-imaging fluorescent probes in detecting Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).

Quantum Chemical Studies

Research involved synthesizing compounds from 2-amino-2′,5-dichlorobenzophenone for spectral analysis and quantum chemical studies. These studies helped in understanding the molecular geometry, chemical reactivity, and photo-physical properties like UV, emission, and fluorescent quantum yields (Satheeshkumar et al., 2017).

Polymer Chemistry Applications

A study highlighted the use of 3,5-dichloro-3'-fluorobenzophenone in synthesizing rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics. This involved catalytic coupling and subsequent sulfonation for the creation of multiblock copolymers, applicable in proton exchange membranes (Ghassemi et al., 2004).

Antibacterial Agent Synthesis

A study explored the synthesis of new fluorine-containing thiadiazolotriazinones, incorporating 3,5-dichloro-3'-fluorobenzophenone, and evaluated their potential as antibacterial agents. This highlighted the role of such compounds in developing new biologically active molecules (Holla et al., 2003).

Photophysical Behavior Characterization

Another research focused on the characterization of the photophysical behavior of DFHBI derivatives, where 3,5-Dichloro-3'-fluorobenzophenone played a role in the study of fluorogenic molecules used in RNA imaging. This included solvent-dependent studies to understand the absorption and emission behaviors of these molecules (Santra et al., 2019).

Mechanism of Action

Target of Action

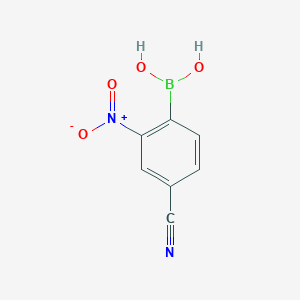

It’s known that similar compounds are often used in suzuki–miyaura (sm) coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of SM coupling reactions, 3,5-Dichloro-3’-fluorobenzophenone may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

In general, compounds involved in sm coupling reactions can influence various biochemical pathways by facilitating the formation of new carbon-carbon bonds .

Result of Action

The molecular and cellular effects of 3,5-Dichloro-3’-fluorobenzophenone’s action would depend on the specific context in which it’s used. In the case of SM coupling reactions, the result is the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 3,5-Dichloro-3’-fluorobenzophenone can be influenced by various environmental factors. For instance, the success of SM coupling reactions often depends on the use of mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

(3,5-dichlorophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGWGCOXIQRLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801238420 | |

| Record name | Methanone, (3,5-dichlorophenyl)(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-3'-fluorobenzophenone | |

CAS RN |

951885-85-1 | |

| Record name | Methanone, (3,5-dichlorophenyl)(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,5-dichlorophenyl)(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

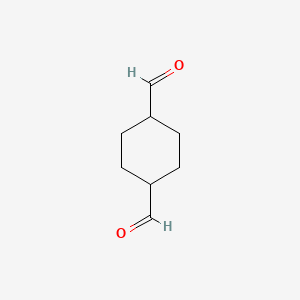

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B3025005.png)